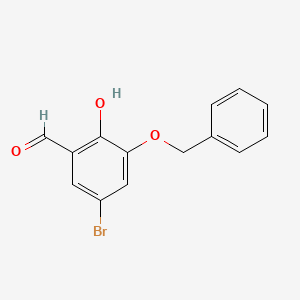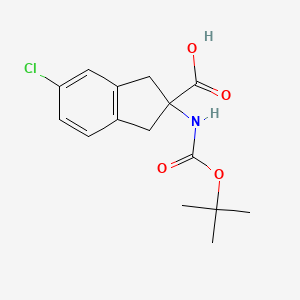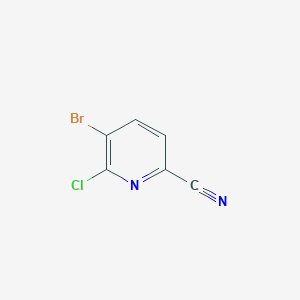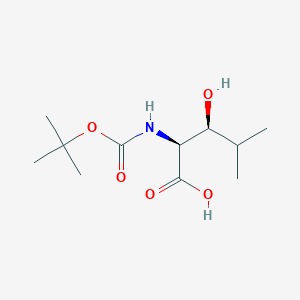
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde
概要
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis and Characterization : 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is a compound that can be synthesized and characterized through various chemical processes. For example, Otterlo et al. (2004) described the bromination of 3-hydroxybenzaldehyde, leading to compounds like 2-bromo-3-hydroxybenzaldehyde, which can be further converted into related derivatives (Otterlo et al., 2004). Similarly, other studies have explored the synthesis of related bromo-hydroxybenzaldehyde compounds, highlighting the diverse synthetic pathways and chemical properties of these compounds (Du Longchao, 2013).
Applications in Organic Chemistry
- Use in Organic Synthesis : In the field of organic chemistry, 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde and its derivatives are used in the synthesis of various organic compounds. For example, a study by Bossio et al. (1991) involved using 5-bromo-2-hydroxybenzaldehyde as a carbonyl compound in the synthesis of benzofuran derivatives (Bossio et al., 1991). This illustrates the compound's utility as a building block in creating structurally complex molecules.
Pharmaceutical Research
- Potential in Pharmaceutical Research : In pharmaceutical research, derivatives of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde have been explored. For instance, Bi (2015) synthesized a non-peptide CCR5 antagonist from 5-bromo-2-hydroxybenzaldehyde, showcasing the potential of these compounds in drug development (Bi, 2015).
Catalytic Applications
- Catalysis : These compounds have also found use in catalytic applications. A study by Wang et al. (2014) on Suzuki cross-coupling reactions used 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde, demonstrating its role in facilitating important chemical reactions (Wang et al., 2014).
Analytical Chemistry
- Analytical Chemistry : In analytical chemistry, compounds like 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde are used for the development of analytical methods. For example, Shi Jie (2000) discussed the gas chromatographic determination of a similar compound, highlighting the role of these compounds in analytical techniques (Shi Jie, 2000).
Environmental Applications
- Environmental Science : Research into the environmental fate of similar compounds has been conducted. For instance, Neilson et al. (1988) studied the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which is relevant for understanding the environmental impact and degradation of such compounds (Neilson et al., 1988).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(8-16)14(17)13(7-12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFREXKCUIXEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40790332 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
CAS RN |
697302-70-8 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)


![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)




![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


